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Abstract: This technical guide provides an in-depth overview of the thermodynamic properties

of mixed boron trihalides, with a specific focus on presenting available data for compounds

structurally related to bromochloroborane (BBrCl). Despite a comprehensive literature search,

specific experimental or computational thermodynamic data for BBrCl could not be located.

Therefore, this guide presents reevaluated ideal gas thermodynamic functions for the closely

related molecules BCl₂Br and BClBr₂ from established computational studies. The

methodologies employed in these calculations, which are based on a rigid rotor and harmonic

oscillator model, are detailed to provide a framework for understanding and potentially

predicting the properties of BBrCl. This document is intended to be a valuable resource for

researchers in chemistry and materials science.

Introduction
Mixed boron trihalides (BXYZ, where X, Y, and Z are halogens) are a class of compounds with

significant academic interest due to their structural and electronic properties. Their

thermodynamic characteristics, such as enthalpy of formation, entropy, Gibbs free energy, and

heat capacity, are crucial for understanding their reactivity, stability, and potential applications.

However, comprehensive thermodynamic data for many of these mixed halides, including

BBrCl, is not readily available in the scientific literature.

This guide summarizes the most relevant and closely related thermodynamic data found,

focusing on the work of Nagarajan (1963), who reevaluated the ideal gas chemical
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thermodynamic functions for a series of mixed boron halides.[1] The data presented herein is

for BCl₂Br and BClBr₂ and serves as a valuable proxy for estimating the properties of BBrCl.

Thermodynamic Data
The following tables summarize the ideal gas thermodynamic functions for BCl₂Br and BClBr₂

over a temperature range of 100 to 2000 K, as reevaluated by Nagarajan (1963).[1] These

values were calculated using a rigid rotor and harmonic oscillator model.[1]

Table 1: Thermodynamic Properties of ¹⁰BCl₂Br

Temperature
(K)

C_p° (cal.
deg⁻¹ mole⁻¹)

(H°-E₀°)/T (cal.
deg⁻¹ mole⁻¹)

-(G°-E₀°)/T (cal.
deg⁻¹ mole⁻¹)

S° (cal. deg⁻¹
mole⁻¹)

100 9.90 8.65 56.41 65.06

200 14.53 11.23 63.85 75.08

298.16 17.03 13.22 68.42 81.64

300 17.08 13.27 68.53 81.80

400 18.66 14.81 72.37 87.18

500 19.61 15.93 75.61 91.54

600 20.21 16.79 78.41 95.20

700 20.63 17.47 80.88 98.35

800 20.94 18.02 83.09 101.11

900 21.17 18.47 85.08 103.55

1000 21.35 18.85 86.89 105.74

1500 21.78 20.08 94.39 114.47

2000 21.95 20.73 99.98 120.71

Table 2: Thermodynamic Properties of ¹¹BCl₂Br
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Temperature
(K)

C_p° (cal.
deg⁻¹ mole⁻¹)

(H°-E₀°)/T (cal.
deg⁻¹ mole⁻¹)

-(G°-E₀°)/T (cal.
deg⁻¹ mole⁻¹)

S° (cal. deg⁻¹
mole⁻¹)

100 9.87 8.63 56.12 64.75

200 14.48 11.19 63.55 74.74

298.16 16.98 13.18 68.12 81.30

300 17.03 13.22 68.23 81.45

400 18.62 14.77 72.07 86.84

500 19.57 15.89 75.32 91.21

600 20.18 16.75 78.11 94.86

700 20.60 17.43 80.59 98.02

800 20.91 17.98 82.80 100.78

900 21.14 18.43 84.79 103.22

1000 21.32 18.81 86.60 105.41

1500 21.76 20.04 94.11 114.15

2000 21.93 20.70 99.70 120.40

Table 3: Thermodynamic Properties of ¹⁰BClBr₂
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Temperature
(K)

C_p° (cal.
deg⁻¹ mole⁻¹)

(H°-E₀°)/T (cal.
deg⁻¹ mole⁻¹)

-(G°-E₀°)/T (cal.
deg⁻¹ mole⁻¹)

S° (cal. deg⁻¹
mole⁻¹)

100 10.51 8.97 59.04 68.01

200 15.42 11.83 66.95 78.78

298.16 17.65 13.84 71.82 85.66

300 17.69 13.88 71.94 85.82

400 19.09 15.40 75.99 91.39

500 19.92 16.49 79.37 95.86

600 20.45 17.32 82.27 99.59

700 20.81 17.97 84.81 102.78

800 21.08 18.50 87.07 105.57

900 21.28 18.93 89.10 108.03

1000 21.44 19.29 90.95 110.24

1500 21.82 20.47 98.66 119.13

2000 21.97 21.09 104.37 125.46

Table 4: Thermodynamic Properties of ¹¹BClBr₂
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Temperature
(K)

C_p° (cal.
deg⁻¹ mole⁻¹)

(H°-E₀°)/T (cal.
deg⁻¹ mole⁻¹)

-(G°-E₀°)/T (cal.
deg⁻¹ mole⁻¹)

S° (cal. deg⁻¹
mole⁻¹)

100 10.48 8.95 58.74 67.69

200 15.37 11.79 66.65 78.44

298.16 17.60 13.80 71.52 85.32

300 17.65 13.84 71.64 85.48

400 19.05 15.36 75.69 91.05

500 19.88 16.45 79.08 95.53

600 20.42 17.28 81.97 99.25

700 20.78 17.93 84.52 102.45

800 21.05 18.46 86.78 105.24

900 21.25 18.89 88.81 107.70

1000 21.41 19.25 90.66 109.91

1500 21.80 20.44 98.37 118.81

2000 21.96 21.06 104.08 125.14

Methodology for Calculation of Thermodynamic
Functions
The thermodynamic functions presented in this guide were calculated based on a statistical

mechanical approach using the rigid rotor and harmonic oscillator model. This is a standard

and widely accepted method for calculating the thermodynamic properties of molecules in the

ideal gas state. The fundamental inputs for these calculations are the molecular structure (for

moments of inertia) and the vibrational frequencies.

Experimental/Computational Protocol
The calculation of thermodynamic properties for molecules like the mixed boron trihalides

typically follows these steps:
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Determination of Molecular Structure and Symmetry: The geometric parameters of the

molecule (bond lengths and angles) are determined, often through computational chemistry

methods (e.g., ab initio or DFT calculations) or inferred from experimental data of related

compounds. From the geometry, the point group symmetry of the molecule is identified. For

mixed boron trihalides of the BXYZ type, the symmetry is typically Cₛ.

Calculation of Moments of Inertia: Using the determined molecular geometry and atomic

masses, the principal moments of inertia (I_A, I_B, I_C) are calculated. These are essential

for determining the rotational contribution to the thermodynamic functions.

Vibrational Analysis: A normal coordinate analysis is performed to determine the fundamental

vibrational frequencies of the molecule. This is often done using computational methods that

calculate the harmonic vibrational frequencies. These frequencies are the cornerstone for

calculating the vibrational contributions to the thermodynamic properties.

Statistical Mechanical Calculations: The thermodynamic functions are then calculated as a

sum of translational, rotational, and vibrational contributions using standard statistical

mechanics formulas.

Translational Contribution: Depends on the molecular mass and temperature.

Rotational Contribution: For non-linear molecules, this depends on the moments of inertia

and temperature.

Vibrational Contribution: This is calculated for each vibrational mode using the harmonic

oscillator approximation and depends on the vibrational frequencies and temperature.

The total thermodynamic property (e.g., S°) is the sum of these contributions: S° = S°_trans +

S°_rot + S°_vib

The workflow for this computational protocol is illustrated in the diagram below.
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Input Parameters

Computational Steps

Output Thermodynamic Functions

Atomic Masses

Calculate Moments of Inertia

Molecular Geometry
(Bond Lengths & Angles)

Calculate Vibrational Frequencies
(Normal Coordinate Analysis)

Statistical Mechanics Calculations

Enthalpy (H°) Entropy (S°) Gibbs Free Energy (G°) Heat Capacity (C_p°)

Influencing Factors

Molecular Properties

Chemical Behavior

Halogen Electronegativity

B-X Bond Strength

Increases

π-Backbonding
(p-p orbital overlap)

Strengthens

LUMO Energy of BX₃

Raises

Reorganization Energy
(Planar to Pyramidal)

Lewis Acidity

Decreases with higher energy

Increases

Decreases with lower energy
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Thermodynamic Properties of Mixed Boron Trihalides: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13756965#thermodynamic-properties-of-bbrcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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